molecular formula C12H12ClN3O2S B2566407 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide CAS No. 326023-07-8

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B2566407
CAS No.: 326023-07-8
M. Wt: 297.76
InChI Key: AOGHWVVQPRDCSU-UHFFFAOYSA-N
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Description

3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with amino groups at the 3- and 4-positions and an N-bound 2-chlorophenyl moiety. This compound serves as a critical precursor in medicinal chemistry, particularly in synthesizing benzoimidazolesulfonamide ligands targeting the metabotropic glutamate 4 receptor (mGlu4) . Its synthesis involves coupling 3,4-diaminobenzenesulfonyl chloride with 2-chloroaniline or via one-pot oxidative cyclization with aldehydes to form heterocyclic derivatives .

Properties

IUPAC Name

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHWVVQPRDCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to introduce nitro groups at the 3 and 4 positions.

    Reduction: The dinitro compound is then reduced to form the corresponding diamine.

    Sulfonation: The diamine is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties
The compound has been studied for its potential as an antibacterial agent. It acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents bacterial growth and replication, making it a candidate for treating bacterial infections.

Anticancer Activity
Recent studies have indicated that derivatives of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide exhibit significant anticancer activity. For instance, compounds with cyclic linkers like 1,3,5-triazines have shown enhanced cytotoxic effects against breast cancer cell lines (MDA-MB-468) and leukemia cells (CCRF-CM) with IC50 values of 3.99 µM and 4.51 µM respectively . These findings suggest a promising avenue for developing new cancer therapies based on this compound.

Biological Research Applications

Neuroprotective Effects
Research has explored the modulation of metabotropic glutamate receptors (mGluRs) using compounds related to this compound. The mGlu4 receptor has been implicated in neuroprotection and treatment of neurodegenerative diseases such as Parkinson's disease . Studies indicate that positive allosteric modulators targeting this receptor can enhance neuroprotection in animal models.

Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), a pivotal enzyme in nucleotide synthesis. Various derivatives have been tested for their binding affinities to DHFR from different organisms, providing insights into structure-activity relationships that could lead to the development of more effective inhibitors .

Industrial Applications

Dyes and Pigments Production
Due to its stable chemical structure, this compound is utilized in the production of dyes and pigments. Its sulfonamide group contributes to the color stability and solubility of dye formulations.

Table 1: Summary of Biological Activities

Activity Target IC50 Value (µM) Reference
AntibacterialBacterial dihydropteroate synthaseN/A
Anticancer (Breast)MDA-MB-4683.99
Anticancer (Leukemia)CCRF-CM4.51
NeuroprotectionmGlu4 receptorN/A
DHFR InhibitionE. coli DHFRVaries

Case Studies

  • Antibacterial Efficacy Study
    A study demonstrated that derivatives of this compound effectively inhibited the growth of several bacterial strains. The mechanism involved the inhibition of folic acid synthesis pathways, highlighting its potential as a new antibiotic agent.
  • Cytotoxicity in Cancer Research
    In vitro studies on breast cancer cell lines showed that specific analogs of the compound led to significant apoptosis and cell cycle arrest at G0-G1 and S phases. The molecular docking studies provided insights into how these compounds interact with cellular targets to exert their effects .

Mechanism of Action

The mechanism of action of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the amino groups may participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position) Molar Mass (g/mol) Key Features
3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide C₁₂H₁₁ClN₃O₂S Cl (2-position) 296.75 Precursor for mGlu4 ligands; bent conformation at sulfur (torsion angle: -54.9°)
3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide C₁₃H₁₅N₃O₃S OMe (2-position) 293.34 Methoxy group enhances electron-donating effects; may alter solubility
3,4-Diamino-N-(4-chlorophenyl)benzenesulfonamide C₁₂H₁₂ClN₃O₂S Cl (4-position) 296.75 Para-chloro substituent affects conformation (tilt angle: 71.6° vs. 75.7° in ortho-Cl)
4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide C₁₂H₁₀Cl₂N₂O₂S Cl (3,4-positions) 317.19 Dichloro substitution increases lipophilicity; potential enhanced receptor binding
3,4-Diamino-N-(3-trifluoromethylphenyl)benzenesulfonamide C₁₃H₁₁F₃N₃O₂S CF₃ (3-position) 330.30 Strong electron-withdrawing effects; impacts solubility and metabolic stability

Conformational and Crystallographic Differences

  • Torsion Angles: The 2-chloro substituent in this compound induces a gauche conformation at the S atom (C1–S–N–C7 torsion angle: -54.9°), contrasting with 57.6° in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide .
  • Dihedral Angles : The tilt between benzene rings in the 2-chloro derivative (75.7°) is greater than in analogs like 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide (47.0°), affecting packing and intermolecular interactions .
  • Hydrogen Bonding : Intramolecular N–H···Cl and intermolecular N–H···O bonds stabilize crystal structures, a feature common to chlorophenyl-substituted sulfonamides .

Biological Activity

3,4-Diamino-N-(2-chlorophenyl)benzenesulfonamide, commonly known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , which is known for its role in various biological activities. The presence of the 2-chlorophenyl moiety enhances its pharmacological properties by improving binding affinity to biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Sulfonamides are traditionally used as antibacterial agents. The compound has shown effectiveness against various bacterial strains.
  • Anticancer Potential : Recent studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The sulfonamide group interacts with bacterial dihydropteroate synthase, disrupting folate synthesis and thereby inhibiting bacterial growth.
  • Cancer Cell Interaction : Studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through the activation of specific signaling pathways.

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial properties. For example, it was found to be effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus1.5
Escherichia coli2.0
Pseudomonas aeruginosa3.0

Anticancer Activity

The anticancer properties of the compound were evaluated using various human cancer cell lines. Notably, it showed substantial cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity.

Cell LineIC50 (μM)Effect Observed
MDA-MB-2315.0Apoptosis Induction
A549 (Lung Cancer)10.0Cell Cycle Arrest
HeLa (Cervical Cancer)7.5Increased Lysosomal Volume

Case Studies

A recent study highlighted the efficacy of this compound in combination therapies. When used alongside standard chemotherapeutics like cisplatin, it enhanced cytotoxic effects on resistant cancer cell lines, suggesting a synergistic potential that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via sulfonylation of 3,4-diaminobenzenesulfonyl chloride with 2-chloroaniline under controlled conditions. Key optimizations include:

  • Temperature control : Maintain 0°C during sulfonyl chloride formation to minimize side reactions .
  • Solvent selection : Use ethanol for recrystallization to improve purity (>95% by HPLC) .
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to aniline minimizes unreacted starting material .
    • Validation : Confirm purity via NMR (e.g., absence of residual aniline peaks at δ 6.5–7.5 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which analytical techniques are critical for structural characterization, and how are discrepancies in crystallographic data resolved?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular conformation using SHELXL for refinement. For example, the gauche torsion angles (C–S–N–C ≈ -54.9°) and intermolecular N–H···O hydrogen bonds (2.08–2.15 Å) must align with density maps .
  • Spectroscopy : IR confirms sulfonamide ν(S=O) at ~1150–1350 cm⁻¹ and NH₂ stretches at ~3300–3500 cm⁻¹ .
    • Data Contradictions : If bond lengths deviate (e.g., S–N > 1.65 Å), re-examine hydrogen atom placement using SHELX restraints and compare with similar sulfonamides (e.g., 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide) .

Advanced Research Questions

Q. How can competing reaction pathways during amino group functionalization (e.g., benzoimidazole synthesis) be controlled?

  • Methodological Answer :

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield one amine during condensation with aldehydes (e.g., pyridine carboxaldehyde) .
  • Reaction monitoring : Track intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, 254 nm).
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, minimizing decomposition .
    • Case Study : In a one-pot synthesis, oxidative cyclization with H₂O₂ yielded 85% benzoimidazolesulfonamide, confirmed by HRMS (m/z [M+H]⁺ calc. 375.0921, obs. 375.0918) .

Q. What strategies address conformational discrepancies in crystallographic data during refinement?

  • Methodological Answer :

  • Torsion angle analysis : Compare observed values (e.g., C1–S–N–C7 = -54.9°) with related structures (e.g., 71.6° in 2,4-dimethyl-N-(2-methylphenyl) analogs) .
  • Hydrogen bonding : Use SHELXL to model intermolecular N–H···O interactions (e.g., 2.10 Å, 158°), which stabilize crystal packing .
  • Validation tools : Apply RIGU and DELU restraints in SHELX to refine displacement parameters for disordered atoms .

Q. How does the chlorophenyl substituent influence intermolecular interactions and solid-state packing?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify Cl···H contacts (~12% contribution) and π-π stacking (centroid distances ~3.8 Å) .
  • DFT calculations : Optimize dimeric structures (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical interaction energies (ΔE ≈ -25 kJ/mol) .
    • Case Study : The 75.7° dihedral angle between benzene rings in the crystal structure reduces steric clashes, favoring layered packing .

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